molecular formula C16H19FN2O4 B3027777 Boc-7-Fluoro-L-tryptophan CAS No. 1384102-00-4

Boc-7-Fluoro-L-tryptophan

Cat. No. B3027777
CAS RN: 1384102-00-4
M. Wt: 322.33 g/mol
InChI Key: ZBRNRKPATPNTCH-LBPRGKRZSA-N
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Description

Boc-7-Fluoro-L-tryptophan is a variant of the essential amino acid L-Tryptophan . It is used for pharmaceutical testing . The “Boc” in its name refers to the tert-butoxycarbonyl protective group attached to the molecule .


Synthesis Analysis

The synthesis of Boc-7-Fluoro-L-tryptophan involves complex chemical reactions. A detailed procedure for the synthesis of a similar compound, Methyl (S)-2-((tert-Butoxycarbonyl)amino)-3-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)propanoate, has been described . This process involves the use of N-Boc-L-tryptophan methyl ester as a starting material, and the reaction is facilitated by various catalysts . Enzymatic synthesis of fluorinated compounds has also been explored .


Molecular Structure Analysis

The molecular formula of 7-Fluoro-L-tryptophan is C11H11FN2O2 . It has a molecular weight of 222.216 Da . The structure of the molecule includes a fluorine atom, which replaces a hydrogen atom in the indole ring of the tryptophan molecule .


Chemical Reactions Analysis

The chemical reactions involving Boc-7-Fluoro-L-tryptophan are complex and require a deep understanding of organic chemistry. A study has described the direct C7 functionalization of tryptophan, which could be relevant to the chemical reactions of Boc-7-Fluoro-L-tryptophan . Another study discussed the catalytic stereoselective Mannich-type reactions for the construction of fluorinated compounds .

Scientific Research Applications

1. Synthesis and Self-Assembly Behavior

Boc-7-Fluoro-L-tryptophan has been utilized in the synthesis of amphiphilic BAB triblock copolymers, potentially applicable in drug delivery systems. These copolymers exhibit self-assembly behavior influenced by hydrophobic block length, impacting aggregate size and critical micelle concentration. Their secondary structure formation, crucial for controlled drug release, is facilitated by the presence of t-Boc protected L-tryptophan, highlighting its significance in drug stabilization and release control (Voda et al., 2016).

2. Enzymatic Halogenation and Cross-Coupling Reactions

In a study exploring the modular synthesis of C5, C6, or C7 aryl-substituted tryptophan derivatives, Boc-7-Fluoro-L-tryptophan played a key role. The process involved biocatalytic halogenation followed by chemocatalytic Suzuki–Miyaura cross-coupling reactions and Boc protection, demonstrating its utility in creating novel derivatives for peptide or peptidomimetic synthesis (Frese et al., 2016).

3. Synthesis of Conformationally Constrained Tryptophan Analogs

The synthesis of tryptophan analogs, where the conformation is constrained by forming a seven-membered lactam, also incorporates Boc-protected tryptophan. This technique is significant in probing the bioactive conformation of opioid peptide sequences, demonstrating the compound's relevance in understanding peptide structure and activity (Pulka et al., 2007).

4. Fluorescent Protein Crosslink Discovery

An interesting application was found in a study where replacing a single tryptophan in cyclophilin A with 7-fluoro-tryptophan led to a unique photo-induced fluorescent protein crosslink. This crosslink generated a bright fluorophore, a finding that could pave the way for developing novel fluorescence probes and strategies for exploiting aromatic crosslinks in proteins (Lu et al., 2022).

Safety and Hazards

The safety data sheet for 7-Fluoro-L-tryptophan suggests that it is harmful if swallowed and may cause an allergic skin reaction . Personal protective equipment should be worn when handling this substance, and it should be avoided if possible .

Future Directions

The future directions in the research and application of Boc-7-Fluoro-L-tryptophan could involve its use in PET/CT imaging and genetic encoding to monitor ligand binding by 19F NMR spectroscopy .

properties

IUPAC Name

(2S)-3-(7-fluoro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O4/c1-16(2,3)23-15(22)19-12(14(20)21)7-9-8-18-13-10(9)5-4-6-11(13)17/h4-6,8,12,18H,7H2,1-3H3,(H,19,22)(H,20,21)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRNRKPATPNTCH-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC=C2F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=CC=C2F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001236387
Record name L-Tryptophan, N-[(1,1-dimethylethoxy)carbonyl]-7-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001236387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1384102-00-4
Record name L-Tryptophan, N-[(1,1-dimethylethoxy)carbonyl]-7-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384102-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Tryptophan, N-[(1,1-dimethylethoxy)carbonyl]-7-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001236387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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